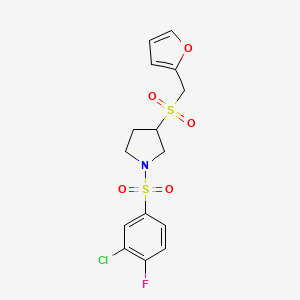

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

CAS No.: 1798488-13-7

Cat. No.: VC7206086

Molecular Formula: C15H15ClFNO5S2

Molecular Weight: 407.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798488-13-7 |

|---|---|

| Molecular Formula | C15H15ClFNO5S2 |

| Molecular Weight | 407.86 |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |

| Standard InChI | InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2 |

| Standard InChI Key | WSJZTYRDCRUMNS-UHFFFAOYSA-N |

| SMILES | C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The compound features a pyrrolidine core (a five-membered secondary amine ring) with two distinct sulfonyl substituents:

-

A 3-chloro-4-fluorophenylsulfonyl group at position 1.

-

A furan-2-ylmethylsulfonyl group at position 3.

The chloro and fluoro substituents on the phenyl ring enhance electronic withdrawal, while the furan moiety introduces heteroaromatic character. This combination suggests a molecule with balanced lipophilicity and polarity, influenced by the sulfonyl groups .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 420.88 g/mol

-

SMILES:

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no direct synthesis is documented, a plausible pathway involves sequential sulfonylation of pyrrolidine:

-

Step 1: Reaction of pyrrolidine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to yield 1-(3-chloro-4-fluorophenylsulfonyl)pyrrolidine.

-

Step 2: Introduction of the second sulfonyl group via furan-2-ylmethanesulfonyl chloride at position 3, requiring regioselective protection/deprotection strategies to avoid over-sulfonylation .

Table 1: Key Synthetic Intermediates

| Intermediate | Structure | Role |

|---|---|---|

| Pyrrolidine | Core amine substrate | |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | Electrophilic sulfonating agent | |

| Furan-2-ylmethanesulfonyl chloride | Secondary sulfonating agent |

Challenges in Synthesis

-

Regioselectivity: Ensuring sulfonylation at positions 1 and 3 without cross-reactivity.

-

Steric Hindrance: Bulky substituents may impede reaction efficiency, necessitating optimized stoichiometry .

Physicochemical Properties

Calculated Parameters

-

logP: Estimated at 2.8 (moderate lipophilicity due to sulfonyl groups).

-

Polar Surface Area (PSA): 105 Ų (high polarity, suggesting poor blood-brain barrier penetration).

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 420.88 g/mol |

| logP | 2.8 |

| PSA | 105 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume